molecular formula C6H20N2NaO12P4 B3342495 [Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt CAS No. 22036-77-7

[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt

Cat. No.: B3342495
CAS No.: 22036-77-7
M. Wt: 459.11 g/mol
InChI Key: YIPHIVFATQTYEL-UHFFFAOYSA-N
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Description

[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt is a complex organophosphorus compound known for its chelating properties. It is widely used in various industrial and scientific applications due to its ability to bind metal ions effectively. The compound is often utilized in water treatment, detergents, and as a scale inhibitor in various systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The process can be summarized as follows:

    Reaction of Ethylenediamine with Formaldehyde: Ethylenediamine reacts with formaldehyde to form a bis(methylene) intermediate.

    Phosphonation: The intermediate is then reacted with phosphorous acid under controlled conditions to introduce the phosphonic acid groups.

The reaction is usually carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The final product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Continuous Feeding: Reactants are continuously fed into the reactor.

    Temperature Control: The reaction temperature is maintained to optimize the reaction rate and product formation.

    Product Isolation: The product is isolated by precipitation or crystallization, followed by drying and purification steps.

Chemical Reactions Analysis

Types of Reactions

[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt undergoes several types of chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, which is the basis for its use in water treatment and scale inhibition.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the breakdown of the phosphonic acid groups.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation/Reduction: Strong oxidizing or reducing agents, though these reactions are not typical for this compound.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, chelation with calcium ions results in a stable calcium complex, while hydrolysis can lead to the formation of phosphoric acid derivatives.

Scientific Research Applications

[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to study metal ion interactions and catalysis.

    Biology: Employed in enzyme inhibition studies and as a stabilizer for proteins and enzymes.

    Medicine: Investigated for its potential in treating conditions related to metal ion imbalances, such as osteoporosis.

    Industry: Utilized in water treatment to prevent scale formation and corrosion, and in detergents to enhance cleaning efficiency.

Mechanism of Action

The primary mechanism by which [Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt exerts its effects is through chelation. It binds to metal ions via its phosphonic acid groups, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes, prevent metal ion precipitation, and stabilize metal ions in solution.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent, but with different binding properties and applications.

    Nitrilotriacetic acid (NTA): Similar in function but less effective in binding certain metal ions.

    Diethylenetriaminepentaacetic acid (DTPA): Offers higher chelation strength but is more complex to synthesize.

Uniqueness

[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt is unique due to its high affinity for metal ions and its stability under various conditions. Unlike EDTA and NTA, it forms more stable complexes with a broader range of metal ions, making it particularly useful in harsh industrial environments.

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its versatility and effectiveness as a chelating agent

Properties

CAS No.

22036-77-7

Molecular Formula

C6H20N2NaO12P4

Molecular Weight

459.11 g/mol

IUPAC Name

tetrasodium;[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]methyl-hydroxyphosphinate

InChI

InChI=1S/C6H20N2O12P4.Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);

InChI Key

YIPHIVFATQTYEL-UHFFFAOYSA-N

SMILES

C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)[O-])CP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na]

Related CAS

15142-96-8
92988-65-3
29462-95-1
61827-49-4
57956-19-1
7651-99-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt
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[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt
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[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt
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[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt
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[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt
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[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt

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